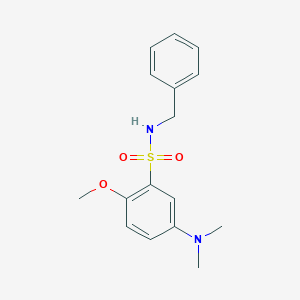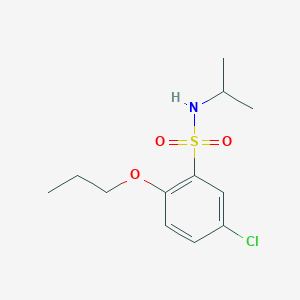![molecular formula C12H16Br2N2O3S B272668 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that exhibits potent activity against various biological targets. In
Mechanism of Action
The mechanism of action of 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it has been suggested that this compound exerts its antitumor activity through the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and the inhibition of its polymerization can lead to cell cycle arrest and apoptosis. Additionally, it has been proposed that this compound may inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis. Furthermore, this compound has been shown to possess anxiolytic and antidepressant properties in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its potent activity against various biological targets. This compound has been shown to exhibit antitumor and antiviral activity, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for the research on 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol. One potential direction is the development of this compound as a novel anticancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, this compound may have potential applications in the treatment of viral infections, and further research is needed to explore this possibility. Furthermore, this compound may have potential as an antidepressant and anxiolytic agent, and further studies are needed to investigate this potential use.
Synthesis Methods
The synthesis of 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol involves the reaction of 1-(2,5-dibromophenyl)sulfonylpiperazine with ethylene oxide in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of approximately 70%. The purity of the compound can be improved through various purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess antiviral activity against herpes simplex virus type 1 and 2. Furthermore, this compound has been investigated for its potential use as an antidepressant and anxiolytic agent.
properties
Molecular Formula |
C12H16Br2N2O3S |
|---|---|
Molecular Weight |
428.14 g/mol |
IUPAC Name |
2-[4-(2,5-dibromophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16Br2N2O3S/c13-10-1-2-11(14)12(9-10)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
InChI Key |
QMZBMVAGAPPWTI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)

![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)
